Intrinsic Antibacterial Potency: 2- to 4-Fold Superiority Over Vancomycin and 1- to 4-Fold Over Teicoplanin
Parvodicin C2 demonstrates a quantifiable potency advantage against key Gram-positive pathogens relative to both vancomycin and teicoplanin. Based on comparative in vitro susceptibility testing, Parvodicin C2 (and the closely related C1 component) exhibits antibacterial activity that is 2- to 4-fold stronger than vancomycin and 1- to 4-fold stronger than teicoplanin . This enhanced potency is directly attributable to its lipophilic dodecanoyl side chain, which facilitates stronger membrane interaction and target engagement .
| Evidence Dimension | Relative Antibacterial Activity (Potency) |
|---|---|
| Target Compound Data | Parvodicin C (C1/C2) activity |
| Comparator Or Baseline | Vancomycin: 1x (baseline); Teicoplanin: 1x (baseline) |
| Quantified Difference | 2- to 4-fold stronger than vancomycin; 1- to 4-fold stronger than teicoplanin |
| Conditions | In vitro susceptibility testing against Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus, Enterococcus faecalis |
Why This Matters
Procurement of a compound with 2- to 4-fold greater intrinsic potency reduces the effective dose required in research models, minimizing off-target effects and enabling robust efficacy readouts in infection studies.
